molecular formula C6H9NO2 B164731 5-Hexynoic acid, 2-amino-, (2R)- CAS No. 211054-02-3

5-Hexynoic acid, 2-amino-, (2R)-

Cat. No. B164731
M. Wt: 127.14 g/mol
InChI Key: SCGJGNWMYSYORS-RXMQYKEDSA-N
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Description

“5-Hexynoic acid, 2-amino-, (2R)-” is an alkynoic acid . It has a molecular formula of C6H9NO2 . This compound is also known by other names such as (2R)-2-Amino-5-hexynoic acid and ®-2-aminohex-5-ynoic acid .


Molecular Structure Analysis

The molecular structure of “5-Hexynoic acid, 2-amino-, (2R)-” comprises of 6 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 127.141 Da and the monoisotopic mass is 127.063332 Da .


Physical And Chemical Properties Analysis

“5-Hexynoic acid, 2-amino-, (2R)-” has a density of 1.2±0.1 g/cm3, a boiling point of 260.5±35.0 °C at 760 mmHg, and a flash point of 111.4±25.9 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 4 freely rotating bonds . The polar surface area is 63 Å2 .

Scientific Research Applications

Enzyme-Assisted Synthesis

The synthesis of racemic 2-amino-5-hexenoic acid derivatives demonstrates its utility in enzyme-assisted resolutions and subsequent chemical transformations. These derivatives, after resolution and oxidation, serve as precursors for the synthesis of complex compounds like 5-hydroxypipecolic acid, showcasing the compound's role in creating building blocks for bioactive molecules (Krishnamurthy et al., 2015).

Fermentation and Separation Processes

In the context of 5-Aminolevulinic acid (ALA), a compound with applications in medicine and agriculture, novel separation processes from fermentation broths have been developed. While not directly related to "5-Hexynoic acid, 2-amino-, (2R)-," it illustrates the importance of innovative separation techniques in the extraction and purification of valuable chemical compounds from complex mixtures (C. Pei-lin, 2010).

Stereochemistry and Drug Synthesis

The study and synthesis of β-phenyl-δ,ε-unsaturated amino acids show the importance of stereochemistry in drug design and synthesis. These amino acids are utilized in creating β-turn mimetics, highlighting the role of complex amino acids in medicinal chemistry and drug development (Gu et al., 2003).

Biotechnological Production

The biotechnological production of carboxylic acids from microbial sources highlights the potential for "5-Hexynoic acid, 2-amino-, (2R)-" and related compounds to be synthesized using environmentally friendly and sustainable methods. These carboxylic acids serve as building blocks for a wide range of chemical syntheses, including hydrophilic triazines and spiro-connected heterocycles, which are valuable in organic synthesis and pharmaceutical research (Aurich et al., 2012).

Safety And Hazards

When handling “5-Hexynoic acid, 2-amino-, (2R)-”, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(2R)-2-aminohex-5-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGJGNWMYSYORS-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447532
Record name 5-Hexynoic acid, 2-amino-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-aminohex-5-ynoic Acid

CAS RN

211054-02-3
Record name 5-Hexynoic acid, 2-amino-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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